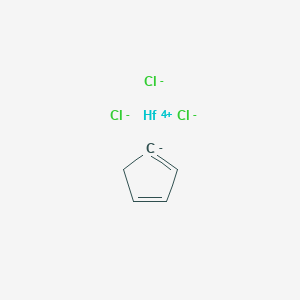

cyclopenta-1,3-diene;hafnium(4+);trichloride

Description

Cyclopenta-1,3-diene; hafnium(4+); trichloride (IUPAC name), also known as cyclopentadienylhafnium(IV) trichloride, is a metallocene compound with the formula C₅H₅Cl₃Hf . It consists of a hafnium(IV) center coordinated to one cyclopentadienyl (Cp) ligand and three chloride ions. This compound is highly reactive due to hafnium’s +4 oxidation state and the electron-withdrawing nature of the chloride ligands. It is primarily used in catalysis and materials science, particularly in the synthesis of hafnium-based polymers or ceramics. Its hazard profile includes acute toxicity (H314, H340) and carcinogenicity risks (H350), necessitating stringent handling protocols .

Properties

CAS No. |

61906-04-5 |

|---|---|

Molecular Formula |

C5H5Cl3Hf |

Molecular Weight |

349.9 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;hafnium(4+);trichloride |

InChI |

InChI=1S/C5H5.3ClH.Hf/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |

InChI Key |

UCOMIWSJGCHOQK-UHFFFAOYSA-K |

SMILES |

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf+4] |

Canonical SMILES |

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Hf+4] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Hafnium Tetrachloride and Cyclopentadiene

The most established method for preparing cyclopentadienylhafnium trichloride involves the reaction of hafnium tetrachloride (HfCl4) with cyclopentadiene or a cyclopentadienyl precursor under controlled conditions. The general reaction scheme is:

$$

\text{HfCl}4 + \text{C}5\text{H}6 \xrightarrow[\text{inert atmosphere}]{\text{solvent, temperature}} \text{CpHfCl}3 + \text{HCl}

$$

- Reaction Conditions : The reaction is typically carried out in an inert atmosphere (argon or nitrogen) to avoid moisture and oxygen contamination, which can degrade the product.

- Solvents : Non-coordinating solvents such as xylene or decalin are preferred.

- Temperature : Elevated temperatures (e.g., reflux conditions in decalin) improve yields, as reported by early organometallic studies.

- Yield : Yields can be moderate, around 25% under optimized conditions, due to competing side reactions and formation of other hafnium species such as dichloride complexes.

Use of Organomagnesium Reagents (Grignard Reagents)

Another approach involves the reaction of hafnium tetrachloride with cyclopentadienylmagnesium chloride (CpMgCl):

$$

\text{HfCl}4 + \text{CpMgCl} \rightarrow \text{CpHfCl}3 + \text{MgCl}_2

$$

Alternative Routes Using Hafnium Alkoxides

Reactions involving hafnium(IV) alkoxides with cyclopentadienyl derivatives or related ligands have been explored, but these are less common for direct synthesis of CpHfCl3. Instead, they serve as precursors for related hafnium complexes.

Analytical and Characterization Data

- NMR Spectroscopy : The ^1H NMR spectrum of cyclopentadienylhafnium trichloride shows a singlet for the cyclopentadienyl protons at approximately 6.33 ppm (downfield compared to Cp2HfCl2 at 5.82 ppm), indicating coordination to the hafnium center.

- Mass Spectrometry : Confirms the molecular ion consistent with CpHfCl3.

- Elemental Analysis : Matches the theoretical composition for C5H5Cl3Hf.

- Titration : Chloride content is typically determined by silver nitrate titration, with values around 28.6–32.2% Cl by weight.

Industrial Preparation Considerations

Industrial scale synthesis follows similar principles but requires:

- Strict moisture and oxygen exclusion.

- Use of high purity reagents.

- Precise temperature and pressure control to maximize yield and purity.

- Appropriate solvent recycling and waste management due to the corrosive nature of HfCl4 and HCl byproduct.

Reaction Scheme Summary Table

| Method | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct reaction with HfCl4 | Hafnium tetrachloride + Cyclopentadiene | Xylene or Decalin | Elevated temperature, inert atmosphere | ~25 | Competing formation of dichloride species |

| Grignard route | Hafnium tetrachloride + CpMgCl | THF | Ambient to reflux, inert atmosphere | Moderate | Product isolated via THF solubility differences |

| Alkoxide route (less common) | Hafnium alkoxide + cyclopentadienyl ligands | Various | Varies | Variable | Used more for related complex synthesis |

Research Findings and Notes

- The preparation of cyclopentadienylhafnium trichloride is sensitive to reaction conditions, particularly temperature and solvent choice.

- The compound serves as a precursor to chiral hafnium complexes, which have been synthesized by further reactions involving the CpHfCl3 intermediate.

- The low solubility of the THF adduct of CpHfCl3 allows for effective purification.

- The compound is moisture sensitive and requires handling under inert atmosphere conditions.

Chemical Reactions Analysis

Types of Reactions

cyclopenta-1,3-diene;hafnium(4+);trichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hafnium oxide and other by-products.

Reduction: Reduction reactions can convert it into lower oxidation state hafnium compounds.

Substitution: The chloride ligands can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hafnium oxide, while substitution reactions can produce a variety of new hafnium coordination complexes .

Scientific Research Applications

Catalysis

Cyclopenta-1,3-diene; hafnium(4+); trichloride serves as a catalyst in various organic synthesis reactions. Its unique electronic properties allow it to facilitate the formation of complex organic molecules through:

- C–C Bond Formation : The compound can catalyze reactions that form carbon-carbon bonds, essential in synthesizing larger organic structures.

- Polymerization Reactions : It is used in polymer chemistry to initiate polymerization processes, leading to the development of new materials with tailored properties .

Materials Science

In materials science, this compound is crucial for developing innovative materials with unique properties. Its role includes:

- Synthesis of Hafnium-containing Materials : It acts as a precursor for synthesizing hafnium-based materials that exhibit high thermal stability and mechanical strength.

- Nanostructured Materials : The compound's ability to form coordination complexes enables the creation of nanostructured materials that have applications in electronics and photonics.

Chemistry and Coordination Complexes

Cyclopenta-1,3-diene; hafnium(4+); trichloride is also utilized in synthesizing other hafnium-containing compounds. Its reactivity allows for:

- Formation of New Coordination Complexes : By substituting chloride ligands with other ligands, researchers can create a variety of new complexes that may have distinct chemical properties or reactivities.

- Research into Electron-deficient Complexes : Studies have shown that this compound can be involved in reactions that explore the chemistry of electron-deficient complexes, which are significant for understanding transition metal catalysis .

Biological and Medicinal Applications

Emerging research suggests potential applications in biology and medicine. The compound may influence biological pathways through its coordination chemistry, although these applications are still under investigation.

Case Study 1: Catalytic Activity

A study demonstrated the catalytic activity of cyclopenta-1,3-diene; hafnium(4+); trichloride in the synthesis of complex organic molecules. The research focused on its ability to facilitate C–C bond formation under mild conditions, showcasing its efficiency compared to traditional catalysts .

Case Study 2: Material Development

Research involving this compound has led to the development of hafnium-based nanomaterials with enhanced thermal properties. These materials were synthesized using cyclopenta-1,3-diene; hafnium(4+); trichloride as a precursor, highlighting its significance in advancing material science .

Mechanism of Action

The mechanism by which hafnium chloride cyclopenta-1,3-dien-1-ide (1/3/1) exerts its effects involves the coordination of hafnium with ligands, which influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Research Findings and Data

Thermal Stability

- HfCl₃ : Decomposes above 300°C, forming HfO₂ and HCl .

- ZrCl₃ : Stable up to 250°C but sublimes at lower temperatures than HfCl₃ .

Solubility

Catalytic Performance

| Compound | Reaction Tested | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|

| Cp-HfCl₃ | Ethylene polymerization | 1,200 | |

| Cp-ZrCl₃ (tetramethyl) | Propylene oligomerization | 950 | |

| Cp-TiCl₂ | Diels-Alder catalysis | 600 |

Biological Activity

Cyclopenta-1,3-diene; hafnium(4+); trichloride, commonly known as cyclopentadienylhafnium trichloride (CpHfCl3), is a coordination compound that has garnered attention for its potential applications in catalysis and materials science. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- IUPAC Name : Cyclopenta-1,3-diene; hafnium(4+); trichloride

- Molecular Formula : C5H5Cl3Hf

- CAS Number : 61906-04-5

- Molecular Weight : 304.54 g/mol

- Structure : The compound consists of a hafnium atom coordinated to three chloride ions and a cyclopentadienyl anion.

Biological Activity Overview

The biological activity of CpHfCl3 has been primarily investigated in the context of its catalytic properties rather than direct biological effects. However, its interactions with biological molecules and potential toxicity have also been explored.

Catalytic Properties

Cyclopentadienylhafnium trichloride is known for its role as a catalyst in various chemical reactions, particularly in polymerization processes. For instance, it has been used effectively in the syndiospecific polymerization of styrene, demonstrating high catalytic activity and selectivity under specific conditions. The efficiency of this catalyst can be influenced by factors such as temperature and the presence of electron-donating groups on the substrate .

Case Studies and Research Findings

- Polymerization Studies :

- Toxicity Assessments :

- Mechanistic Insights :

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | Cyclopenta-1,3-diene; hafnium(4+); trichloride |

| Molecular Formula | C5H5Cl3Hf |

| CAS Number | 61906-04-5 |

| Molecular Weight | 304.54 g/mol |

| Melting Point | 125 °C |

Q & A

Q. What are the recommended methods for synthesizing cyclopenta-1,3-diene hafnium trichloride, and how can its purity be validated?

Synthesis typically involves reacting hafnium tetrachloride (HfCl₄) with pentamethylcyclopentadienyl ligands under inert conditions (e.g., argon atmosphere) to prevent oxidation. A common protocol uses stoichiometric ligand exchange in anhydrous tetrahydrofuran (THF) at low temperatures (0–5°C) . Purity validation requires X-ray crystallography for structural confirmation and elemental analysis (C/H/N content) to verify stoichiometry. Thermal stability should be assessed via differential scanning calorimetry (DSC), as decomposition occurs at 170–172°C .

Q. What solvents are suitable for handling cyclopenta-1,3-diene hafnium trichloride, and why?

This compound is sparingly soluble in polar solvents like water but dissolves readily in nonpolar aromatic solvents (e.g., benzene) and ethers (e.g., THF) due to its organometallic nature. Solubility is critical for catalytic applications; NMR spectroscopy in deuterated benzene (C₆D₆) is preferred for structural analysis to avoid ligand dissociation .

Q. How can researchers distinguish between hafnium trichloride derivatives with similar ligands (e.g., pentamethyl vs. t-butyl cyclopentadienyl)?

Infrared (IR) spectroscopy is effective: pentamethylcyclopentadienyl ligands show distinct C–H stretching vibrations (2800–3000 cm⁻¹) compared to t-butyl derivatives. Mass spectrometry (ESI-MS or MALDI-TOF) can also differentiate molecular ion peaks based on ligand mass variations .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of cyclopenta-1,3-diene hafnium trichloride, and how do ligand substitutions impact reactivity?

Density functional theory (DFT) with B3LYP hybrid functionals and LANL2DZ basis sets for hafnium can model charge distribution and frontier molecular orbitals. For example, replacing methyl groups with bulkier ligands (e.g., t-butyl) increases steric hindrance, reducing catalytic activity in olefin polymerization but enhancing thermal stability .

Q. How does cyclopenta-1,3-diene hafnium trichloride decompose under thermal stress, and what intermediates form?

Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) reveals decomposition pathways. At >170°C, HfCl₃ fragments release chlorine radicals, forming hafnium oxide (HfO₂) and volatile cyclopentadiene derivatives. Residual carbon from ligand pyrolysis may form graphitic byproducts .

Q. What experimental contradictions exist in corrosion inhibition studies involving cyclopenta-1,3-diene metal complexes?

Eddy & Ita (2011) reported conflicting inhibition efficiencies (70–95%) for cyclopentadienyl derivatives in HCl solutions, attributed to ligand orientation on metal surfaces. Electrochemical impedance spectroscopy (EIS) and atomic force microscopy (AFM) are critical to resolve these discrepancies by correlating surface adsorption with molecular geometry .

Q. How can enantiomeric purity of hafnium trichloride derivatives be validated, and what pitfalls arise in crystallographic analysis?

Single-crystal X-ray diffraction (SCXRD) with Flack parameter analysis (e.g., using SHELXL) distinguishes enantiomorphs. However, near-centrosymmetric structures may yield false chirality indicators; refining the twin component parameter (x) instead of η improves accuracy .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.